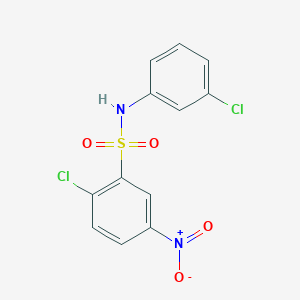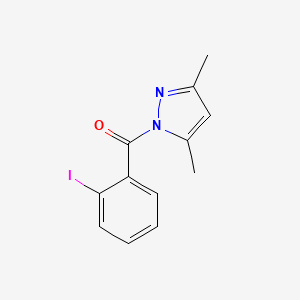
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine, also known as DBS-M, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is not fully understood. However, it is believed that 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine exerts its anti-cancer properties by inhibiting the activity of certain enzymes involved in cell division. In material science, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine acts as a linker between metal ions, forming a porous framework that can selectively adsorb gases. In catalysis, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine acts as a chiral ligand, facilitating the formation of chiral catalysts.
Biochemical and Physiological Effects:
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. In addition, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to have low toxicity in vitro, making it a promising candidate for further development as an anti-cancer drug. However, further studies are needed to determine the exact biochemical and physiological effects of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is its versatility, as it can be used in various fields, including medicinal chemistry, material science, and catalysis. In addition, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has low toxicity in vitro, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine is its relatively complex synthesis method, which may limit its scalability for industrial applications.
Future Directions
There are several future directions for the study of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine. In medicinal chemistry, further studies are needed to determine the exact mechanism of action of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine and its potential as an anti-cancer drug. In material science, further studies are needed to explore the potential applications of 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine as a building block for the synthesis of metal-organic frameworks. In catalysis, further studies are needed to optimize the synthesis of chiral catalysts using 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine as a ligand. Overall, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has great potential for further development and exploration in various fields.
Synthesis Methods
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine can be synthesized through a multi-step process involving the condensation of 2,4-dibromo-5-methylbenzenesulfonyl chloride with morpholine. This process results in the formation of a white crystalline powder, which can be purified through recrystallization.
Scientific Research Applications
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells. In material science, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation. In catalysis, 4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine has been used as a ligand for the synthesis of chiral catalysts.
properties
IUPAC Name |
4-(2,4-dibromo-5-methylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2NO3S/c1-8-6-11(10(13)7-9(8)12)18(15,16)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDHKJMNNCVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dibromo-5-methylphenyl)sulfonylmorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B7544221.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7544229.png)

![4-{4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544235.png)
![4-{4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544238.png)
![1-(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)piperidine](/img/structure/B7544241.png)
![1-{4-[5-(3,4-Difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperidine](/img/structure/B7544242.png)
![2-Ethyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7544243.png)
![4-{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7544253.png)
![4-[(2,3-Difluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7544255.png)


![1-[4-(1,3-Thiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B7544272.png)
